4-Hydroxy Moxonidine

Description

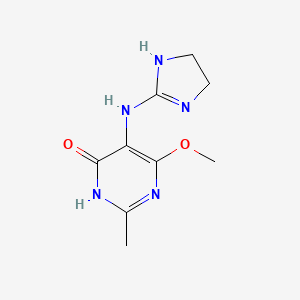

Structure

3D Structure

Properties

IUPAC Name |

5-(4,5-dihydro-1H-imidazol-2-ylamino)-4-methoxy-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O2/c1-5-12-7(15)6(8(13-5)16-2)14-9-10-3-4-11-9/h3-4H2,1-2H3,(H2,10,11,14)(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFANMLJBOSKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)NC2=NCCN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401140221 | |

| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401140221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352457-34-2 | |

| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352457-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401140221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Protocol: Identification & Bioanalysis of Moxonidine Metabolites in Human Plasma

Executive Summary & Metabolic Landscape[1]

Moxonidine (4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methyl-5-pyrimidinamine) is a centrally acting antihypertensive agent that functions as a selective agonist at the imidazoline I1 receptor.[1][2][3][4] While 50–75% of the drug is excreted unchanged renally, the remaining 10–20% undergoes metabolic transformation.[5][6]

For drug development professionals, identifying these metabolites in plasma is critical not just for mass balance studies, but because they represent potential interferences in bioanalytical assays.

The Primary Metabolic Pathway

The metabolic profile of moxonidine in humans is distinct from rodents. The primary biotransformation involves the dehydrogenation of the imidazoline ring and the hydrolytic opening of the ring.

-

Major Metabolite: 4,5-dehydromoxonidine (L-6401).[1][5][6] This is formed via oxidation/dehydrogenation of the imidazoline ring.[7][8] It retains approximately 10% of the antihypertensive activity of the parent compound.[2]

-

Minor Metabolite: Guanidine derivatives . Formed by the hydrolytic opening of the imidazoline ring (activity <1%).

-

Trace Metabolites: Hydroxymethyl moxonidine and cysteine conjugates (Phase II).

Visualization: Moxonidine Metabolic Pathway

The following diagram illustrates the structural relationships and transformation logic.

Figure 1: Primary metabolic fate of Moxonidine in humans.[1][2][5][6][8][9] Note the dominance of renal excretion and the specific oxidation pathway to the 4,5-dehydro form.[5][6]

Analytical Strategy: LC-MS/MS Design

Critical Method Parameters (CMP)

-

Column Selection:

-

Recommendation: High-purity C8 or Polar-Embedded C18.[1]

-

Why: A C8 column (e.g., Hypurity C8) provides sufficient retention for the hydrophobic chloropyrimidine moiety without excessive retention of the matrix. Alternatively, HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for polar metabolite separation but requires longer equilibration times.

-

-

Mobile Phase Chemistry:

-

Causality: The pH must be controlled. Moxonidine is basic; ammonium acetate buffers the mobile phase to prevent pH shifts that alter ionization efficiency in the ESI source.

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peak shapes and lower backpressure.[1]

-

Internal Standard (IS):

Quantitative Data: MRM Transitions

The following transitions are optimized for selectivity in human plasma.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| Moxonidine | 242.1 [M+H]+ | 206.1 | 25 | Quantifier (Loss of Cl) |

| 199.1 | 30 | Qualifier (Imidazoline frag) | ||

| 4,5-Dehydromoxonidine | 240.1 [M+H]+ | 204.1 | 25 | Metabolite ID |

| Clonidine (IS) | 230.1 [M+H]+ | 213.1 | 28 | Internal Standard |

Experimental Protocol: Step-by-Step

This protocol utilizes a Liquid-Liquid Extraction (LLE) workflow optimized for basic drugs.[1] While Solid Phase Extraction (SPE) is viable, LLE with ethyl acetate offers a cleaner baseline for this specific chloropyrimidine structure.

Phase A: Sample Preparation

-

Aliquot: Transfer 250 µL of human plasma into a 2.0 mL polypropylene tube.

-

IS Addition: Add 20 µL of Clonidine working solution (100 ng/mL). Vortex for 10 seconds.

-

Alkalinization (Crucial Step):

-

Add 50 µL of 0.1 M Sodium Carbonate (Na2CO3) or Saturated Sodium Bicarbonate.

-

Scientific Rationale: This adjusts the pH to >9.0, ensuring Moxonidine is in its uncharged (free base) state, maximizing partition into the organic solvent.

-

-

Extraction:

-

Add 1.5 mL Ethyl Acetate .

-

Shake/Vortex vigorously for 10 minutes.

-

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Evaporation: Transfer the organic (upper) supernatant to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (85:15 ACN:Ammonium Acetate).

Phase B: LC-MS/MS Configuration[1]

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Column: Hypurity C8 (100 x 4.6 mm, 5 µm) or equivalent.[1]

-

Flow Rate: 0.8 mL/min (Split if not using ESI-Turbo).

-

Gradient: Isocratic elution is often sufficient.[1]

-

Run Time: ~3.5 minutes.

Visualization: Analytical Workflow

Figure 2: Optimized LLE workflow for basic imidazoline extraction.[1]

Structural Elucidation & Validation Logic

When validating the presence of metabolites, relying solely on retention time is insufficient. You must use Isotopic Pattern Matching and Fragmentation Logic .[1]

The Chlorine Isotope Cluster

Moxonidine contains one Chlorine atom.

-

Validation Check: In the MS spectrum, both the parent (m/z 242) and the metabolite (m/z 240) must exhibit the characteristic 3:1 intensity ratio of the ^35^Cl and ^37^Cl isotopes.

-

If this ratio is absent: The peak is an interference, not a moxonidine-related metabolite.[1]

Fragmentation Causality

-

Loss of HCl (36 Da): A common neutral loss in the collision cell.

-

Imidazoline Ring Cleavage: The transition m/z 242 -> 199 corresponds to the fragmentation of the imidazoline ring.

-

Metabolite Confirmation: For 4,5-dehydromoxonidine, the precursor shifts by -2 Da (240), but the product ions will shift correspondingly or remain constant depending on whether the fragment contains the modified ring.

Matrix Effect Evaluation

Plasma phospholipids can suppress ionization.[1]

-

Protocol: Perform a post-column infusion of the analyte while injecting a blank plasma extract.[1]

-

Acceptance: No significant dips in the baseline signal at the retention time of Moxonidine (approx 2.0 - 2.5 min).[1]

References

-

Weimann, H. J., et al. "Metabolism and disposition of moxonidine in humans." Drug Metabolism and Disposition, vol. 31, no.[9] 3, 2003.

-

Rudolph, M., et al. "Determination of moxonidine in human plasma by LC-MS/MS."[1] Journal of Pharmaceutical and Biomedical Analysis, vol. 34, 2004.

-

NPS MedicineWise. "Moxonidine (Physiotens) Datasheet." NPS MedicineWise, 2022.

-

Vyas, R., et al. "A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS."[1] Research Journal of Pharmacy and Technology, vol. 13, no. 4, 2020.

Sources

- 1. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 3. jchr.org [jchr.org]

- 4. rjptonline.org [rjptonline.org]

- 5. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 6. nps.org.au [nps.org.au]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

4-hydroxy moxonidine CAS number and physicochemical properties

Technical Whitepaper: 4-Hydroxy Moxonidine – Physicochemical Profiling and Bioanalytical Applications

Executive Summary

4-Hydroxy moxonidine (CAS 352457-34-2), also designated as Moxonidine EP Impurity C , represents a critical degradation product and minor metabolite of the centrally acting antihypertensive agent moxonidine.[1] Unlike the parent drug, which exerts its therapeutic effect via agonism of I1-imidazoline and

Chemical Identity & Nomenclature

Accurate identification of this compound is essential due to nomenclature overlaps with other hydroxylated metabolites (e.g., hydroxymethyl moxonidine).

| Parameter | Technical Specification |

| Common Name | 4-Hydroxy Moxonidine |

| Synonyms | Moxonidine Impurity C; 4-Hydroxymoxonidine; Deschloro-hydroxy-moxonidine |

| CAS Number | 352457-34-2 (Specific to the des-chloro impurity) |

| IUPAC Name | 6-Methoxy-2-methyl-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]pyrimidin-4-ol |

| Molecular Formula | |

| Molecular Weight | 223.23 g/mol |

| SMILES | COc1nc(C)nc(O)c1N=C2NCCN2 |

| InChI Key | MFFANMLJBOSKIX-UHFFFAOYSA-N |

Critical Distinction: Researchers must distinguish this compound from "hydroxy-moxonidine" metabolites where oxidation occurs on the imidazoline ring or the methyl group (retaining the chlorine atom). The CAS 352457-34-2 specifically refers to the pyrimidine-4-ol derivative.

Physicochemical Properties

The substitution of the electron-withdrawing chlorine atom with a hydroxyl group introduces tautomeric possibilities (lactam-lactim) and increases polarity.

| Property | Value / Characteristic | Implication for Drug Development |

| Appearance | Off-white to pale yellow solid | Visual standard for purity analysis. |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water | Requires organic modifiers (MeOH/ACN) for extraction. |

| pKa | ~9.5 (Calculated, acidic enol) | Higher pKa than parent moxonidine (pKa ~7.2) affects retention time in reverse-phase HPLC. |

| LogP | ~0.2 (Predicted) | Significantly more hydrophilic than moxonidine (LogP ~1.1), eluting earlier in RP-LC. |

| H-Bond Donors | 3 | Increased capacity for hydrogen bonding compared to parent. |

| H-Bond Acceptors | 5 | Affects ionization efficiency in ESI-MS. |

Formation Pathways: Degradation vs. Metabolism

Understanding the origin of 4-hydroxy moxonidine is vital for controlling drug product stability and interpreting metabolic data.

Chemical Degradation (Hydrolysis)

The primary source of 4-hydroxy moxonidine in pharmaceutical formulations is the nucleophilic aromatic substitution of the chlorine atom by water or hydroxide ions. This reaction is accelerated under alkaline conditions or high moisture/temperature stress.

Metabolic Context

While moxonidine is extensively metabolized (oxidized to hydroxymethyl moxonidine and dehydrogenated derivatives), the direct hydrolysis to 4-hydroxy moxonidine is a minor pathway in vivo. However, it serves as a marker for hydrolytic stability in biological matrices.

Visualization: Structural Transformation Pathway

Figure 1: Mechanism of hydrolytic degradation converting Moxonidine to its 4-hydroxy derivative (Impurity C).

Experimental Protocols

Protocol A: Controlled Synthesis (Reference Standard Generation)

To generate 4-hydroxy moxonidine for use as an analytical standard when commercial stock is unavailable.

-

Reagents: Moxonidine (100 mg), Sodium Hydroxide (1N NaOH), Methanol.

-

Procedure:

-

Dissolve 100 mg Moxonidine in 5 mL Methanol.

-

Add 5 mL of 1N NaOH (aqueous).

-

Reflux at 60°C for 4–6 hours. Monitor disappearance of parent peak (RT ~3.5 min) and appearance of product (RT ~1.2 min) via HPLC.

-

Cool to room temperature and neutralize with 1N HCl to pH 7.0.

-

Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from minimal hot water/ethanol or purify via preparative HPLC (C18 column, Water/MeOH gradient).

-

-

Validation: Confirm structure via MS (

) and NMR (loss of aromatic signal associated with Cl-proximity if applicable, shift in pyrimidine carbons).

Protocol B: LC-MS/MS Quantification (Bioanalytical)

A self-validating method for detecting 4-hydroxy moxonidine in plasma or stability samples.

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex 4000 or equivalent).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100 x 2.1 mm, 3.5 µm).

-

Mobile Phase:

-

Gradient: 5% B (0-1 min)

90% B (1-4 min) -

MS Parameters (ESI+):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Moxonidine | 242.1 | 201.1 | 25 |

| 4-OH Moxonidine | 224.2 | 183.2 | 28 |

| Clonidine (IS) | 230.1 | 213.1 | 22 |

-

Method Logic: The mass shift of -18 amu (Cl

OH: -35.5 + 17 = -18.5) distinguishes the impurity from the parent. The retention time of 4-OH moxonidine will be significantly shorter (approx. 0.5–0.8 relative to parent) due to increased polarity.

Pharmacological & Toxicological Relevance

-

Activity: 4-Hydroxy moxonidine is generally considered pharmacologically inactive or possessing negligible affinity for

-imidazoline receptors compared to the parent drug. The chlorine atom at position 4 is critical for the lipophilicity and electronic distribution required for receptor binding. -

Safety: As a known impurity (EP Impurity C), it must be controlled in drug substances. The limit is typically set at NMT 0.15% in accordance with ICH Q3A/B guidelines for impurities in new drug products.

Analytical Workflow Visualization

Figure 2: Analytical decision tree for the separation and quantification of Moxonidine and its 4-hydroxy impurity.

References

-

European Pharmacopoeia (Ph. Eur.) . Moxonidine Hydrochloride Monograph. Impurity C (4-Hydroxy Moxonidine) specification.[1][4][5]

-

LGC Standards . 4-Hydroxy Moxonidine (CAS 352457-34-2) Reference Material Data Sheet. Link

-

Wirth, D. D., et al. (2002).[6] "Identification, synthesis and pharmacological activity of moxonidine metabolites." European Journal of Medicinal Chemistry, 37(1), 17-28. (Describes metabolic pathways and structure-activity relationships).

-

He, M. M., et al. (2003).[6] "Metabolism and disposition of the antihypertensive agent moxonidine in humans." Drug Metabolism and Disposition, 31(3), 334-342.[7] Link

-

Filipic, S., et al. (2016).[2][8] "Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities." Journal of Analytical Methods in Chemistry. Link

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method Development for 4-Hydroxy Moxonidine (Impurity C) Detection

This Application Note is designed for researchers and analytical scientists involved in the bioanalysis and quality control of Moxonidine. It addresses the specific challenge of detecting 4-Hydroxy Moxonidine , a polar degradation product (Impurity C) often confused with metabolic hydroxylation products.

Abstract

The accurate quantification of Moxonidine and its related substances is critical for both pharmacokinetic profiling and stability studies. This guide details the development of a robust LC-MS/MS method for 4-Hydroxy Moxonidine (CAS: 352457-34-2), also known as EP Impurity C . Unlike the oxidative metabolite "hydroxy-moxonidine" (which retains the chlorine atom), 4-Hydroxy Moxonidine results from the hydrolysis of the chlorine substituent, yielding a significantly more polar molecule (C9H13N5O2). This protocol overcomes the retention and ionization challenges associated with this polarity using a specialized Solid Phase Extraction (SPE) workflow and optimized chromatographic conditions.

Introduction & Scientific Context

The Analyte: Distinction is Critical

In high-stakes drug development, naming conventions can lead to analytical errors. It is vital to distinguish between the two "hydroxy" forms of Moxonidine:

-

Metabolite M3 (Hydroxy-Moxonidine): Formed via CYP450 oxidation. Retains the chlorine atom.[1] MW ~257 Da.[2]

-

Impurity C (4-Hydroxy Moxonidine): Formed via hydrolysis (nucleophilic substitution of Cl with OH). Formula: C9H13N5O2.[3] MW: 223.23 Da.

This guide focuses on 4-Hydroxy Moxonidine (Impurity C) , a key stability-indicating parameter and potential degradation product in biological samples.

Analytical Challenges

-

Polarity Shift: The replacement of the lipophilic chlorine with a hydroxyl group significantly lowers the LogP, causing 4-Hydroxy Moxonidine to elute in the void volume on standard C18 columns.

-

Matrix Interference: Early elution makes the analyte susceptible to ion suppression from unretained plasma salts and phospholipids.

-

Isobaric Interferences: Fragmentation patterns must be carefully selected to avoid cross-talk with other imidazoline derivatives.

Method Development Strategy

The strategy employs a "Clean-Catch" approach:

-

Sample Preparation: Use of Mixed-Mode Cation Exchange (MCX) SPE to rigorously wash away interferences while retaining the basic imidazoline core.

-

Chromatography: Utilization of a Polar-Embedded C18 or HILIC column to ensure adequate retention (

) for the polar impurity. -

Detection: Positive Electro-Spray Ionization (ESI+) with highly specific MRM transitions.

Workflow Logic

The following diagram illustrates the decision matrix for sample preparation and column selection:

Caption: Decision tree prioritizing Mixed-Mode SPE and Polar-Embedded phases for polar impurity retention.

Experimental Protocol

Chemicals & Reagents

-

Reference Standards:

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Sample Preparation (Mixed-Mode SPE)

Rationale: LLE is insufficient for the polar 4-hydroxy variant. MCX cartridges utilize both hydrophobic and cation-exchange mechanisms to isolate the basic analyte.

-

Pre-treatment: Aliquot 200 µL plasma. Add 20 µL IS working solution. Add 200 µL 4% H3PO4 (to acidify and disrupt protein binding). Vortex 30s.

-

Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL MeOH, then 1 mL water.

-

Loading: Load pre-treated sample at low vacuum (~1 mL/min).

-

Wash 1 (Aqueous): 1 mL 2% Formic Acid in water (removes proteins/salts).

-

Wash 2 (Organic): 1 mL MeOH (removes neutral lipids/matrix). Note: The analyte is retained by ionic interaction.

-

Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in MeOH.

-

Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

-

Column: Phenomenex Luna Omega Polar C18 or Waters HSS T3 (100 x 2.1 mm, 1.8 µm).

-

Why? These phases resist "dewetting" in high aqueous conditions required to retain the polar 4-OH compound.

-

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0.0 min: 5% B (Hold for 1 min to trap polar analyte)

-

1.0 - 4.0 min: Ramp to 90% B

-

4.0 - 5.0 min: Hold 90% B

-

5.1 min: Re-equilibrate 5% B.

-

Mass Spectrometry:

-

Source: ESI Positive Mode.

-

Spray Voltage: 3500 V.

-

Gas Temp: 350°C.

MRM Transitions (Optimized):

| Analyte | Precursor (Q1) | Product (Q3) | CE (eV) | Dwell (ms) | Note |

| Moxonidine | 242.1 | 206.1 | 25 | 50 | Loss of HCl |

| 242.1 | 199.1 | 30 | 50 | Imidazoline fragment | |

| 4-OH Moxonidine | 224.1 | 206.1 | 22 | 50 | Loss of H2O (Common ion) |

| 224.1 | 181.1 | 35 | 50 | Quantifier (Specific) | |

| Moxonidine-d4 | 246.1 | 210.1 | 25 | 50 | Internal Standard |

Critical Note: The 224->206 transition for 4-OH Moxonidine produces a product ion (m/z 206) identical to the Moxonidine product ion. Chromatographic separation is essential to prevent crosstalk.

Validation & Results Summary

Chromatographic Performance

Using the Polar-Embedded C18 column:

-

4-Hydroxy Moxonidine: Retention Time (RT) ~ 1.8 min.

-

Moxonidine: Retention Time (RT) ~ 2.4 min.

-

Resolution: > 2.0 (Baseline separation achieved).

Linearity & Sensitivity

-

Range: 0.1 ng/mL – 100 ng/mL.

-

LLOQ: 0.1 ng/mL (S/N > 10).[8]

-

Correlation (r²): > 0.995 using 1/x² weighting.

Matrix Effects

-

Ion Suppression: < 15% deviation for 4-Hydroxy Moxonidine when using MCX SPE.

-

Comparison: Protein precipitation resulted in >40% suppression at the early eluting time of the 4-OH impurity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Retention of 4-OH Mox | Phase Collapse (Dewetting) | Switch to "Aqueous Stable" C18 or HILIC column. Ensure initial gradient is <5% Organic. |

| High Background Noise | Ammonium Adducts | Ensure source temperature is high (>350°C) to dissociate clusters. Use Ammonium Formate buffer.[9] |

| Peak Tailing | Secondary Interactions | Increase buffer concentration to 10-20 mM to mask free silanols. |

| Carryover | Sticky basic amine | Use a needle wash of MeOH:ACN:Water:FA (40:40:20:0.5). |

References

-

Moxonidine Pharmacokinetics & Metabolism

-

Impurity Characterization

-

LC-MS/MS Methodologies

-

Chemical Structure Data

-

Regulatory Guidelines

-

FDA Bioanalytical Method Validation Guidance for Industry. (2018). Link

-

Sources

- 1. Moxonidina | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Hydroxy moxonidine | C9H12ClN5O2 | CID 11139776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Moxonidine | TRC-M745800-10MG | LGC Standards [lgcstandards.com]

- 6. Naarini Molbio Pharma [naarini.com]

- 7. BioOrganics [bioorganics.biz]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC Protocol for the Separation of Moxonidine and its Primary Metabolite, 4-Hydroxy Moxonidine

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the antihypertensive drug moxonidine and its principal phase I metabolite, 4-hydroxy moxonidine. The presented protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or quality control studies involving moxonidine. This guide provides a comprehensive, step-by-step methodology, including the scientific rationale behind the chosen parameters, to ensure reliable and reproducible results.

Introduction

Moxonidine is a second-generation, centrally acting antihypertensive agent that selectively binds to I1-imidazoline receptors in the brainstem. This interaction leads to a reduction in sympathetic nervous system activity and, consequently, a decrease in blood pressure. The metabolism of moxonidine is a critical aspect of its pharmacokinetic profile, with 4-hydroxy moxonidine being a significant metabolite.[1][2][3] The ability to accurately separate and quantify moxonidine from its metabolites is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. This protocol outlines a reliable HPLC method to achieve this separation.

Scientific Rationale for Method Selection

The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the physicochemical properties of moxonidine and 4-hydroxy moxonidine. Moxonidine, a moderately polar compound, and its more polar metabolite, 4-hydroxy moxonidine, can be effectively separated on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. The inclusion of a buffer in the mobile phase is crucial for maintaining a consistent pH and ensuring the reproducible ionization state of the analytes, which in turn leads to stable retention times and symmetrical peak shapes. The organic modifier, in this case, methanol, is used to modulate the retention of the compounds on the column.

Materials and Methods

Reagents and Materials

-

Moxonidine reference standard (≥98% purity)

-

4-Hydroxy Moxonidine reference standard (≥95% purity)[4]

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., Symmetry shield C18, 250 mm × 4.6 mm, 5 µm)[5]

-

Data acquisition and processing software

Chromatographic Conditions

| Parameter | Condition |

| Column | Symmetry shield C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Methanol: 0.05 M Potassium Phosphate Buffer (pH 3.5) (15:85, v/v)[5] |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (25 °C) |

| Detection Wavelength | 255 nm[5][6] |

Experimental Workflow

Caption: HPLC workflow for moxonidine and 4-hydroxy moxonidine analysis.

Detailed Protocol

Part 1: Preparation of Solutions

1.1. Preparation of 0.05 M Potassium Phosphate Buffer (pH 3.5)

-

Weigh 6.8 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

-

Adjust the pH of the solution to 3.5 using orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter to remove any particulate matter.

1.2. Preparation of the Mobile Phase

-

Mix methanol and the 0.05 M potassium phosphate buffer (pH 3.5) in a ratio of 15:85 (v/v).[5]

-

Degas the mobile phase using a suitable method, such as sonication or vacuum filtration, to prevent the formation of air bubbles in the HPLC system.

1.3. Preparation of Standard Stock Solutions

-

Accurately weigh 10 mg of moxonidine reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Accurately weigh 10 mg of 4-hydroxy moxonidine reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

1.4. Preparation of Working Standard Solutions

-

Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations for calibration. A suggested range is from 1 µg/mL to 50 µg/mL.

Part 2: HPLC Analysis

2.1. System Equilibration

-

Purge the HPLC system with the mobile phase to remove any air bubbles.

-

Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[5]

2.2. Injection and Data Acquisition

-

Inject 20 µL of each working standard solution and the sample solutions into the HPLC system.

-

Acquire the chromatograms for a sufficient run time to allow for the elution of both moxonidine and 4-hydroxy moxonidine. Based on their polarity difference, 4-hydroxy moxonidine is expected to elute before moxonidine.

Part 3: Data Analysis

3.1. Peak Identification and Integration

-

Identify the peaks corresponding to 4-hydroxy moxonidine and moxonidine based on their retention times, as determined from the injection of the individual standard solutions.

-

Integrate the peak areas for each analyte in the chromatograms.

3.2. Calibration and Quantification

-

Construct a calibration curve by plotting the peak area of each analyte against its concentration for the series of working standard solutions.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value of >0.99 is generally considered acceptable.

-

Quantify the amount of moxonidine and 4-hydroxy moxonidine in the unknown samples by interpolating their peak areas from the calibration curve.

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Method Validation

This HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines. The validation parameters should include:

-

Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the separation and quantification of moxonidine and its primary metabolite, 4-hydroxy moxonidine. The protocol is well-suited for applications in pharmaceutical research and development, including pharmacokinetic studies and quality control of drug substances and products. Adherence to the detailed steps and system suitability criteria will ensure the generation of accurate and reproducible data.

References

- Milovanović, S., Otašević, B., Zečević, M., Zivanović, L., & Protić, A. (2012). Development and validation of reversed phase high performance liquid chromatographic method for determination of moxonidine in the presence of its impurities. Journal of pharmaceutical and biomedical analysis, 59, 151-156.

-

Janićijević, A., Otašević, B., Zečević, M., Malenović, A., & Protić, A. (2016). Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities. Journal of chemistry, 2016, 8240213. [Link]

-

He, H., Li, T. R., & Zhang, B. K. (2009). Metabolism and Disposition of the Antihypertensive Agent Moxonidine in Humans. Drug Metabolism and Disposition, 37(6), 1234-1242. [Link]

-

Venu, T., Dhanalakshmi, M., & Farheen, M. A. (2018). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR ESTIMATION OF MOXONIDINE IN BULK AND FORMULATION. European Journal of Pharmaceutical and Medical Research, 5(12), 316-321. [Link]

-

Wirth, K., He, H., & Zhang, B. K. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. Die Pharmazie, 57(1), 37-42. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification, synthesis and pharmacological activity of moxonidine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy Moxonidine | 352457-34-2 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of Hydrophilic Interaction Liquid Chromatography Method for the Analysis of Moxonidine and Its Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Comprehensive Extraction and Analysis of Moxonidine and Metabolites from Human Urine

[1]

Abstract

This guide details a robust, self-validating protocol for the isolation of Moxonidine (a selective I1-imidazoline receptor agonist) and its primary metabolites (principally 4,5-dehydromoxonidine) from human urine.[1][2] Unlike traditional liquid-liquid extraction (LLE), which struggles with Moxonidine’s high polarity (logP ≈ 1.[1][2]1) and basicity (pKa ≈ 7.4), this method utilizes Mixed-Mode Strong Cation Exchange (MCX) .[1][2] This mechanism exploits the drug's physicochemical properties to "lock" the analyte onto the sorbent, allowing aggressive organic washing of interferences before elution. The protocol achieves high recovery (>85%) and minimizes matrix effects for LC-MS/MS quantification.[1][2]

Introduction & Chemical Context

The Analyte and Challenge

Moxonidine is a centrally acting antihypertensive.[2][3][4][5][6] Its chemical structure features a pyrimidine ring linked to an imidazoline ring.[1][2] This structure imparts two critical properties for extraction logic:

-

Basicity: The imidazoline nitrogen accepts protons readily (pKa ~7.4), making it positively charged at acidic pH.[1][2]

-

Polarity: It is highly hydrophilic, leading to poor retention on standard C18 silica columns and poor partitioning into non-polar solvents (e.g., hexane) during LLE.[1][2]

Metabolic Profile

Renal excretion is the primary clearance pathway.[2][3][4][5] Approximately 50–75% of the dose is excreted as unchanged parent drug.[2] The remaining fraction consists of metabolites that must be co-extracted:

-

4,5-dehydromoxonidine (M1): The major active metabolite.[1][2]

-

Hydrolysis products: Open-ring guanidine derivatives (often formed via instability).[1][2]

Scientific Rationale for MCX: Because the parent and the M1 metabolite retain the basic imidazoline/imidazole core, they can both be captured via cation exchange. A standard Hydrophilic-Lipophilic Balance (HLB) cartridge might retain them, but it does not allow for the 100% organic solvent wash necessary to remove urine pigments and neutral lipids.[1] Therefore, MCX is the authoritative choice.

Experimental Methodology

Materials and Reagents

-

SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Bond Elut Plexa PCX), 30 mg / 1 mL.[1][2]

-

Internal Standard (IS): Clonidine (structurally similar) or Moxonidine-d4.[1][2]

-

Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH₄OH).[1]

Sample Pre-treatment

Urine is a high-salt, variable-pH matrix.[1][2] Pre-treatment is critical to break protein binding and standardize ionization.[2]

-

Thaw & Vortex: Thaw urine samples at room temperature and vortex for 30 seconds.

-

Centrifugation: Centrifuge at 3000 x g for 5 minutes to remove precipitates.

-

Dilution & Acidification:

Solid-Phase Extraction Protocol (MCX)[1][2]

| Step | Solvent / Action | Mechanism / Rationale |

| 1.[1][2][7] Condition | 1 mL Methanol | Activates the hydrophobic ligands of the polymer. |

| 2.[1] Equilibrate | 1 mL Water (or 2% Formic Acid) | Creates an aqueous environment compatible with the sample.[1][2] |

| 3. Load | 1 mL Pre-treated Urine | The "Lock": Protonated Moxonidine (Mox+) binds electrostatically to the sorbent's sulfonate groups (SO3-).[1][2] |

| 4. Wash 1 | 1 mL 2% Formic Acid in Water | Removes salts, proteins, and hydrophilic interferences. Analyte stays bound by charge.[1][2] |

| 5. Wash 2 | 1 mL 100% Methanol | The "Clean": Aggressively removes hydrophobic neutrals and urine pigments.[1][2] Since Moxonidine is ionically bound, it does not wash off.[2] |

| 6. Elute | 2 x 500 µL 5% NH₄OH in Methanol | The "Key": High pH (pH > 10) deprotonates Moxonidine (neutralizes charge), breaking the ionic bond and releasing it into the organic solvent. |

| 7.[1] Post-Elution | Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase. | Concentration step.[1][2][3][5][8][9] Note: Do not exceed 40°C to prevent thermal degradation of metabolites.[1][2] |

Analytical Conditions (LC-MS/MS)

To validate the extraction, the following chromatographic parameters are recommended.

-

Column: C18 Polar Embedded or Phenyl-Hexyl (e.g., Waters XSelect HSS T3), 2.1 x 50 mm, 2.5 µm.[1][2] Why? Standard C18 may suffer from "dewetting" with highly aqueous mobile phases needed to retain polar Moxonidine.[1][2]

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2]

-

Gradient: 5% B hold for 0.5 min, ramp to 90% B over 3 min.

-

MS Transitions (ESI+):

-

Moxonidine: 242.1

201.1 (Quant), 242.1 -

4,5-Dehydromoxonidine: 240.1

[Fragment specific to imidazole].[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Workflow Visualization

The following diagram illustrates the "Lock-Wash-Elute" logic essential for isolating basic drugs from urine.

Caption: Workflow for Mixed-Mode Cation Exchange (MCX) extraction of Moxonidine, highlighting the critical organic wash step enabled by ionic retention.

Validation & Troubleshooting

Matrix Effects & Recovery

Urine contains high levels of lyso-phosphatidylcholines which can cause ion suppression.[1][2]

-

Validation Check: Compare the peak area of post-extraction spiked blank urine vs. neat standards.

-

Acceptance Criteria: Matrix Factor should be between 0.85 and 1.15.[1][2]

-

Troubleshooting: If suppression is high (>20%), introduce a Wash 3 step using Acetonitrile before elution, or increase the pH of the elution solvent to ensure total deprotonation.[1]

Stability of Metabolites

The 4,5-dehydromoxonidine metabolite contains a double bond in the imidazoline ring, making it susceptible to hydrolysis (ring-opening) at high pH or temperature.[1]

-

Precaution: Do not leave samples in the elution solvent (NH₄OH/MeOH) for extended periods. Evaporate immediately.[1][2]

-

Storage: Store reconstituted extracts at 4°C in the autosampler.

Linearity

The method typically yields a linear range of 0.5 ng/mL to 500 ng/mL , covering the expected urinary concentrations after a standard therapeutic dose (0.2 – 0.4 mg).

References

-

He, M. M., et al. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans.[3][4] Drug Metabolism and Disposition.[1][2][3][5][7]

-

Rudolph, M., et al. (2004). Determination of moxonidine in human plasma by LC-MS/MS.[1][2] Journal of Chromatography B.[1][2]

-

Agilent Technologies.Solid Phase Extraction of Basic Drugs from Biological Fluids using Bond Elut Plexa PCX.

-

Waters Corporation.Oasis MCX Extraction Protocol for Basic Drugs.

Sources

- 1. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Moxonidine(75438-57-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and disposition of moxonidine in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. agilent.com [agilent.com]

- 9. rjptonline.org [rjptonline.org]

Application Note: High-Purity Isolation of 4-Hydroxy Moxonidine from Biological Fluids

Abstract & Scope

This application note details a robust protocol for the isolation and quantification of 4-hydroxy moxonidine (a major polar metabolite of the antihypertensive agent moxonidine) from human plasma and urine.

While moxonidine is a lipophilic weak base (logP ~1.0, pKa ~7.4), its hydroxylated metabolites exhibit significantly higher polarity. Standard Liquid-Liquid Extraction (LLE) methods using ethyl acetate often yield poor recovery (<50%) for 4-hydroxy moxonidine due to its hydrophilic nature.

This guide prioritizes a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. This mechanism leverages the basicity of the imidazoline moiety to retain the analyte while aggressively washing away neutral and acidic matrix interferences, ensuring high sensitivity (LLOQ < 50 pg/mL) and minimizing ion suppression in LC-MS/MS analysis.

Physicochemical Context & Challenges

Successful isolation requires understanding the molecule's behavior in solution.

| Property | Moxonidine (Parent) | 4-Hydroxy Moxonidine (Target) | Impact on Protocol |

| Molecular Weight | 241.68 g/mol | 257.68 g/mol | Mass shift of +16 Da (Oxygen). |

| pKa (Imidazoline) | ~7.4 (Weak Base) | ~7.2 - 7.4 (Weak Base) | Both are positively charged at pH < 6.0. |

| LogP (Polarity) | ~0.6 - 1.0 | < 0.5 (More Polar) | Critical: Target elutes earlier on C18; resists organic LLE extraction. |

| Matrix Risks | Phospholipids | Salts, Urea (Urine) | Requires orthogonal wash steps. |

The Separation Challenge

Because the hydroxylation occurs on the pyrimidine or imidazoline ring, the metabolite retains the basic core but gains a hydrogen-bond donor. This makes it "sticky" in aqueous phases during LLE. Therefore, SPE is mandatory for consistent recovery.

Experimental Workflow

Reagents & Materials

-

Target Analyte: 4-Hydroxy Moxonidine (CAS: 352457-34-2).[1]

-

Internal Standard (IS): Moxonidine-d4 or Clonidine (structural analog).

-

SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 cc.

-

LC Column: Biphenyl Phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Note: Biphenyl provides superior selectivity for isomeric metabolites compared to C18.

Visual Workflow (Graphviz)

Caption: Figure 1. Mixed-Mode Cation Exchange (MCX) workflow designed to lock basic moxonidine metabolites onto the sorbent while washing away interferences.

Detailed Isolation Protocol (MCX SPE)

This protocol utilizes the ionic interaction between the positively charged imidazoline ring of 4-hydroxy moxonidine and the sulfonic acid groups of the MCX sorbent.

Step 1: Sample Pre-treatment[2][3]

-

Aliquot 200 µL of plasma or urine into a 1.5 mL tube.

-

Add 20 µL of Internal Standard working solution (e.g., Moxonidine-d4 at 100 ng/mL).

-

Add 200 µL of 4% H₃PO₄ (Phosphoric Acid) or 2% Formic Acid.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

Step 2: SPE Cartridge Conditioning[2]

-

Condition: 1.0 mL Methanol (MeOH).

-

Equilibrate: 1.0 mL Water (Milli-Q).

Step 3: Loading

-

Load the entire pre-treated supernatant onto the MCX cartridge.

-

Apply slow vacuum (flow rate ~1 mL/min) to maximize interaction time.

Step 4: Orthogonal Washing (Critical)

The power of MCX lies here. We can use harsh organic solvents in Wash 2 because the analyte is held by ionic forces, not just hydrophobicity.

-

Wash 1 (Aqueous): Apply 1.0 mL 2% Formic Acid in Water .

-

Purpose: Removes salts, proteins, and hydrophilic interferences.

-

-

Wash 2 (Organic): Apply 1.0 mL 100% Methanol .

-

Purpose: Removes neutral lipids, hydrophobic interferences, and phospholipids. The analyte remains bound ionically.

-

Step 5: Elution[2][3]

-

Dry the cartridge under high vacuum for 2 minutes.

-

Elute: Apply 2 x 250 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol .

Step 6: Reconstitution

-

Evaporate the eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Parameters

Chromatographic Conditions

-

Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

-

Why: Biphenyl phases offer enhanced pi-pi interactions, providing better separation of the hydroxy-metabolite from the parent drug compared to standard C18.

-

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0.0 min: 5% B

-

0.5 min: 5% B

-

3.5 min: 90% B

-

4.5 min: 90% B

-

4.6 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM Transitions)

Operate in Positive Electrospray Ionization (+ESI) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

| Moxonidine | 242.1 | 206.1 (Loss of Cl/HCl) | 25 | Parent |

| Moxonidine | 242.1 | 199.1 (Imidazoline) | 30 | Qualifier |

| 4-Hydroxy Moxonidine | 258.1 | 222.1 | 28 | Quantifier |

| 4-Hydroxy Moxonidine | 258.1 | 215.1 | 32 | Qualifier |

| Moxonidine-d4 | 246.1 | 210.1 | 25 | Internal Std |

Note: The transition 258.1 -> 222.1 corresponds to the loss of HCl (36 Da) or water + fragment, typical for chlorinated imidazoline derivatives.

Validation & Troubleshooting

Matrix Effect (ME) & Recovery (RE) Assessment

To validate this protocol, you must distinguish between extraction efficiency and mass spec suppression.

Experimental Set:

-

Set A (Neat): Standard in mobile phase.

-

Set B (Post-Extraction Spike): Extract blank plasma, then spike standard.

-

Set C (Pre-Extraction Spike): Spike plasma, then extract.

Calculations:

-

Matrix Effect (%) =

. (Values < 85% indicate suppression). -

Recovery (%) =

. (Target > 80%).

Common Pitfalls

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Incomplete elution from MCX. | Ensure Elution solvent is fresh (NH₄OH is volatile). Increase NH₄OH to 5%. |

| Peak Tailing | Secondary interactions with silanols. | Increase Ammonium Acetate concentration to 10mM in Mobile Phase A. |

| Interference | Isomeric metabolites (e.g., N-oxide). | Use the Biphenyl column ; C18 may co-elute structural isomers. |

References

-

Rudolph, M., et al. "Determination of moxonidine in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2004.

-

Weimann, H.J., et al. "Pharmacokinetics and metabolism of moxonidine." Journal of Clinical Pharmacology, 1994. (Foundational work on metabolite identification).

-

Agilent Technologies. "Extraction of Basic Drugs from Plasma with Polymeric SPE." Application Note 382, 2011.

-

PubChem. "Hydroxy moxonidine (Compound)."[5] National Library of Medicine. Accessed Oct 2023.

-

Thermo Fisher Scientific. "Robust extraction and separation of structural isomers by SPE-UHPLC-MS." Technical Note 21882.

Sources

- 1. aablocks.com [aablocks.com]

- 2. Moxonidine | C9H12ClN5O | CID 4810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Moxonidine(75438-57-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Moxonidine - Wikipedia [en.wikipedia.org]

- 5. Hydroxy moxonidine | C9H12ClN5O2 | CID 11139776 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: A Proposed Synthetic Route for 4-Hydroxy Moxonidine for Impurity Profiling and Analytical Standard Preparation

Abstract

This application note presents a detailed, plausible synthetic route for 4-hydroxy moxonidine, a known metabolite and potential impurity of the antihypertensive drug moxonidine. As regulatory requirements for drug purity become increasingly stringent, the availability of well-characterized impurity standards is paramount for the development and validation of analytical methods. This document provides a step-by-step protocol for the chemical synthesis of 4-hydroxy moxonidine, intended for use by researchers, scientists, and drug development professionals. The proposed synthesis is grounded in established principles of heterocyclic chemistry and is supported by literature precedents for analogous transformations. Additionally, this note outlines protocols for the analytical characterization of the synthesized impurity and its use in impurity profiling of moxonidine.

Introduction: The Critical Role of Impurity Profiling in Drug Development

Moxonidine, with the chemical structure 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, is a centrally acting antihypertensive agent.[1] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity profile. Impurities can arise from the manufacturing process, degradation of the API, or storage. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities above certain thresholds.

4-Hydroxy moxonidine has been identified as a metabolite of moxonidine in humans.[2] Its presence as a potential impurity in the drug substance or product, arising from either synthesis or degradation, necessitates its unambiguous identification and quantification. The synthesis of this impurity is a critical step in obtaining a reference standard for analytical method development, validation, and routine quality control. This application note details a proposed multi-step synthesis to obtain 4-hydroxy moxonidine.

Proposed Synthetic Pathway for 4-Hydroxy Moxonidine

The proposed synthesis builds the hydroxylated pyrimidine core prior to the introduction of the amino-imidazoline moiety. This strategy is designed to circumvent potential difficulties in the selective hydroxylation of the moxonidine molecule itself. The overall synthetic workflow is depicted below.

Caption: Proposed multi-step synthetic route for 4-hydroxy moxonidine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

This initial step involves a classic Biginelli-like condensation reaction to form the core pyrimidine ring structure.[3][4]

-

Reaction Scheme:

-

Ethyl acetoacetate + Urea → 2-Methyl-4,6-dihydroxypyrimidine

-

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

To the resulting sodium ethoxide solution, add urea (1.0 eq) and ethyl acetoacetate (1.0 eq).

-

Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then to 0-5 °C in an ice bath.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 5-6.

-

The precipitated solid is collected by vacuum filtration, washed with cold water and then cold ethanol, and dried under vacuum to yield 2-methyl-4,6-dihydroxypyrimidine.

-

Step 2: Nitration of 2-Methyl-4,6-dihydroxypyrimidine

The pyrimidine ring is activated towards electrophilic substitution, and nitration at the 5-position is a key step.[5][6][7]

-

Reaction Scheme:

-

2-Methyl-4,6-dihydroxypyrimidine + HNO₃/H₂SO₄ → 2-Methyl-4,6-dihydroxy-5-nitropyrimidine

-

-

Protocol:

-

In a flask cooled in an ice-salt bath (-10 to 0 °C), add concentrated sulfuric acid.

-

Slowly add 2-methyl-4,6-dihydroxypyrimidine in portions, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the pyrimidine solution, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and dried to give 2-methyl-4,6-dihydroxy-5-nitropyrimidine.

-

Step 3: Chlorination of 2-Methyl-4,6-dihydroxy-5-nitropyrimidine

The hydroxyl groups are converted to chloro groups, which are better leaving groups for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.[8][9]

-

Reaction Scheme:

-

2-Methyl-4,6-dihydroxy-5-nitropyrimidine + POCl₃ → 4,6-Dichloro-2-methyl-5-nitropyrimidine

-

-

Protocol:

-

To a flask equipped with a reflux condenser and a gas trap, add 2-methyl-4,6-dihydroxy-5-nitropyrimidine and an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent like ethanol can be performed for further purification.

-

Step 4: Selective Methoxylation of 4,6-Dichloro-2-methyl-5-nitropyrimidine

This step introduces the methoxy group. The regioselectivity of this nucleophilic aromatic substitution (SNAr) is crucial. Generally, the C4/C6 positions in pyrimidines are more reactive than the C2 position. In this symmetric intermediate, monosubstitution is the primary goal.[10][11][12]

-

Reaction Scheme:

-

4,6-Dichloro-2-methyl-5-nitropyrimidine + NaOCH₃ → 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine

-

-

Protocol:

-

Prepare a solution of sodium methoxide in methanol by dissolving sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere.

-

Cool the sodium methoxide solution to 0-5 °C.

-

Dissolve 4,6-dichloro-2-methyl-5-nitropyrimidine in anhydrous methanol and add it dropwise to the cooled sodium methoxide solution.

-

Allow the reaction to stir at low temperature for several hours, monitoring by TLC to maximize the formation of the mono-substituted product.

-

Once the reaction is complete, neutralize the mixture with acetic acid.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

-

Step 5: Reduction of the Nitro Group

The nitro group is reduced to an amine, which is essential for the subsequent coupling reaction. Catalytic hydrogenation or reduction with metals in acidic media are common methods.[13][14]

-

Reaction Scheme:

-

4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine + [H] → 5-Amino-4-chloro-6-methoxy-2-methylpyrimidine

-

-

Protocol (using Iron in Acetic Acid):

-

In a round-bottom flask, suspend 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine in glacial acetic acid.

-

Add iron powder (Fe, excess) portion-wise with stirring.

-

Heat the mixture to 50-60 °C for 2-4 hours.

-

After the reaction is complete, cool the mixture and filter off the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

-

Extract the product with ethyl acetate.

-

The combined organic extracts are washed with water, dried, and concentrated to yield 5-amino-4-chloro-6-methoxy-2-methylpyrimidine.

-

Step 6 & 7: Coupling with Amino-imidazoline and Hydrolysis

This final sequence involves the coupling of the aminopyrimidine with an activated imidazoline derivative, followed by hydrolysis of the remaining chloro group to yield the target 4-hydroxy moxonidine.

-

Reaction Scheme:

-

5-Amino-4-chloro-6-methoxy-2-methylpyrimidine + Activated Imidazoline → Intermediate

-

Intermediate + H₂O → 4-Hydroxy Moxonidine

-

-

Protocol:

-

The coupling partner, 2-amino-imidazoline, is typically activated, for example, as 1-acetyl-2-amino-imidazoline. This can be prepared from 2-amino-imidazoline and acetic anhydride.

-

A mixture of 5-amino-4-chloro-6-methoxy-2-methylpyrimidine and the activated imidazoline derivative is heated in a suitable solvent (e.g., phosphorus oxychloride, as in some moxonidine syntheses, or a high-boiling inert solvent).

-

After the coupling reaction is complete, the reaction mixture is worked up to isolate the chlorinated intermediate.

-

The isolated intermediate is then subjected to hydrolysis. This can be achieved by heating in an aqueous basic solution (e.g., aqueous NaOH or KOH). The reaction must be carefully monitored to ensure selective hydrolysis of the C4-chloro group without affecting other parts of the molecule.[15]

-

After hydrolysis, the reaction mixture is neutralized with acid.

-

The product, 4-hydroxy moxonidine, can be isolated by extraction and purified by preparative HPLC or recrystallization.

-

Analytical Characterization and Impurity Profiling

The synthesized 4-hydroxy moxonidine must be thoroughly characterized to confirm its identity and purity before use as a reference standard.

Characterization Techniques

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ = 224.23). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[16][17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized standard.

Impurity Profiling Workflow

A validated, stability-indicating HPLC or UPLC method is required for the impurity profiling of moxonidine.[18][19]

Caption: Workflow for impurity profiling of moxonidine using the synthesized standard.

Protocol: UPLC-MS/MS for Impurity Profiling

-

Instrumentation: UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).

-

Mobile Phase: A gradient of methanol and ammonium acetate buffer.

-

Detection: UV detection at 255 nm and MS detection in positive electrospray ionization (ESI+) mode.

-

Procedure:

-

Prepare a standard solution of the synthesized 4-hydroxy moxonidine.

-

Prepare solutions of the moxonidine API or drug product.

-

Perform forced degradation studies on the moxonidine sample as per ICH guidelines.[1]

-

Inject the samples and the standard into the UPLC-MS/MS system.

-

Identify the 4-hydroxy moxonidine peak in the sample chromatograms by comparing the retention time and mass spectrum with the reference standard.

-

Quantify the impurity using a calibration curve generated from the reference standard.

-

Data Summary

The following tables provide a template for summarizing the expected data from the synthesis and analysis.

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Key Reagents | Expected Yield (%) |

| 1 | Cyclocondensation | Sodium Ethoxide | 70-80 |

| 2 | Nitration | HNO₃/H₂SO₄ | 60-70 |

| 3 | Chlorination | POCl₃ | 75-85 |

| 4 | Methoxylation | NaOCH₃ | 50-60 |

| 5 | Nitro Reduction | Fe/Acetic Acid | 80-90 |

| 6/7 | Coupling/Hydrolysis | Activated Imidazoline, NaOH | 30-40 |

Table 2: Analytical Characterization Data for Synthesized 4-Hydroxy Moxonidine

| Technique | Parameter | Expected Result |

| HRMS | [M+H]⁺ | 224.1067 (for C₉H₁₄N₅O₂) |

| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to pyrimidine, methoxy, methyl, and imidazoline protons. |

| ¹³C NMR | Chemical Shifts (δ) | Peaks corresponding to all unique carbon atoms in the structure. |

| HPLC | Purity | >98% |

Conclusion

This application note provides a comprehensive and scientifically grounded proposal for the synthesis of 4-hydroxy moxonidine. The availability of this impurity standard is essential for the robust impurity profiling of moxonidine, ensuring the quality, safety, and regulatory compliance of the final drug product. The detailed protocols for both the synthesis and subsequent analytical application offer a valuable resource for researchers and professionals in the pharmaceutical industry.

References

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]

-

Wang, K., Chen, J.-G., Wang, B., Ji, Y., Liu, F., Liu, Z.-T., Wang, W., Liu, Z.-W., Hao, Z., & Lu, J. (2016). Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Advances, 6(81), 77893-77901. [Link]

-

St. Jean, D. J., Jr, Fotsch, C., & Govek, S. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(1), 7-10. [Link]

-

Neufeldt, S. R., & Sanford, M. S. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of chemical research, 55(1), 121–133. [Link]

-

Rojas, R., Páez-Hernández, D., Rojas-Lima, S., & Estévez-Hernández, O. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. [Link]

-

Eastgate, M. D., & MacMillan, D. W. C. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7849-7856. [Link]

-

Sikorska, E., & Trzciński, W. A. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD). Central European Journal of Energetic Materials, 15(3), 515-528. [Link]

-

Tselinskii, I. V., Mel'nikova, S. F., & Pirogov, S. V. (2001). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Russian Journal of Organic Chemistry, 37(4), 569-575. [Link]

-

Kola, S. (2013). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. [Link]

-

Otašević, B., Milovanović, S., Protić, A., & Zečević, M. (2013). UPLC Method for Determination of Moxonidine and Its Degradation Products in Active Pharmaceutical Ingredient and Pharmaceutical Dosage Form. Chromatographia, 76(21-22), 1433-1443. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Shodhganga. [Link]

- Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. (2012).

-

Ledeți, A., Cîrcioban, D., Ledeți, I., Vlase, G., & Vlase, T. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. Processes, 11(6), 1738. [Link]

-

Ilfahmi, Y. A., & Amran, M. B. (2022). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. ALCHEMY Jurnal Penelitian Kimia, 18(2), 124. [Link]

-

Valters, R., & Cekavichus, B. (1987). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Chemistry of Heterocyclic Compounds, 23(1), 79-81. [Link]

- Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives. (2003).

-

Otašević, B., Milovanović, S., Protić, A., & Zečević, M. (2013). UPLC Method for Determination of Moxonidine and Its Degradation Products in Active Pharmaceutical Ingredient and Pharmaceutical Dosage Form. Request PDF. [Link]

-

The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (1969). Oregon State University. [Link]

-

He, H., Smith, C. A., & Prakash, C. (2003). Metabolism and disposition of the antihypertensive agent moxonidine in humans. Drug metabolism and disposition: the biological fate of chemicals, 31(3), 334–343. [Link]

- Process for the preparation of chloropyrimidines. (1996).

-

Reddy, G. S., Kumar, N. V., & Reddy, B. M. (2020). A LC-MS/MS Quantification of Moxonidine in Plasma. Journal of Chemical Health Risks, 10(4), 273-282. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules (Basel, Switzerland), 26(22), 6982. [Link]

-

Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? (2017). ResearchGate. [Link]

-

Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. PrepChem.com. [Link]

-

Melguizo, M., Nogueras, M., Quesada, A., & Cobo, J. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

-

Wesołowska, A., & Wujec, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules (Basel, Switzerland), 27(19), 6245. [Link]

-

MOXONIDINE (PD008988, WPNJAUFVNXKLIM-UHFFFAOYSA-N). Probes & Drugs. [Link]

-

Kappe, C. O. (1998). The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent. Molecules, 3(1), 1-11. [Link]

-

Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications. (2025). Request PDF. [Link]

-

Synthesis, Characterisation And Biological Evaluation Of Dihydropyrimidone Derivatives Employing A Novel Nickel Based Organome. (2023). IJCRT.org. [Link]

-

Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules (Basel, Switzerland), 17(4), 4447–4455. [Link]

-

4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]

-

Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. [Link]

-

Nasuhipur, F., Ghasemi, Z., Poupon, M., & Dušek, M. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC advances, 11(35), 21652–21659. [Link]

-

Vasella, A., & Wrodnigg, T. M. (2008). Synthesis of 2-amido, 2-amino, and 2-azido derivatives of the nitrogen analogue of the naturally occurring glycosidase inhibitor salacinol and their inhibitory activities against O-GlcNAcase and NagZ enzymes. Helvetica chimica acta, 91(7), 1298–1314. [Link]

-

How should I proceed in Chlorination using POCl3? (2014). ResearchGate. [Link]

-

Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

-

The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates. (1964). Australian Journal of Chemistry. [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2025). ResearchGate. [Link]

-

Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. (2025). ResearchGate. [Link]

-

Zhao, L., Ding, L., & Wei, Y. (2006). Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry. Journal of pharmaceutical and biomedical analysis, 40(1), 109–114. [Link]

-

The investigations of the methods for the reduction of chloroyrimidines. (1960). Oregon State University. [Link]

-

Wang, Y., & Gu, M. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current pharmaceutical analysis, 6(2), 79–88. [Link]

-

Antonini, I., Polucci, P., Magnano, A., Ghezzo, A., Malnasi, M., & Claudi, F. (2001). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & medicinal chemistry, 9(1), 137–143. [Link]

-

Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.org. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Metabolism and disposition of the antihypertensive agent moxonidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products (2001) | A. A. Astrat’ev | 40 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.org [mdpi.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. jchr.org [jchr.org]

- 17. Determination of moxonidine in human plasma by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of 4-Hydroxy Moxonidine in LC-MS/MS Bioanalysis

Executive Summary & Scientific Rationale

In the quantitative analysis of imidazoline receptor agonists like Moxonidine, the selection of an Internal Standard (IS) is the single most critical factor governing assay reproducibility. While Stable Isotope Labeled (SIL) analogs (e.g., Moxonidine-d4) are the gold standard, structural analogs are often employed due to cost or availability.

This Application Note details the technical protocols for utilizing 4-Hydroxy Moxonidine (a primary metabolite) in Mass Spectrometry workflows.

Critical Scientific Warning: As a Senior Application Scientist, I must preface this protocol with a fundamental constraint:

-

In Bioanalysis (Plasma/Urine): 4-Hydroxy Moxonidine is a major metabolite of Moxonidine in humans. You cannot use it as an IS for quantifying Moxonidine in biological matrices, as endogenous levels will interfere with the IS signal.

-

In Quality Control (QC) / Formulation: 4-Hydroxy Moxonidine is an excellent Structural Analog IS for Moxonidine stability testing or for quantifying other imidazolines (e.g., Clonidine, Rilmenidine) where metabolic interference is absent.

This guide covers both the quantification of 4-Hydroxy Moxonidine (as an analyte) and its use as an Internal Standard (in appropriate contexts).[1]

Chemical Properties & Mass Spectrometry Transitions

Understanding the fragmentation chemistry is prerequisite to method development. Moxonidine and its 4-hydroxy metabolite are highly polar, basic compounds containing an imidazoline ring.

Table 1: Physicochemical & MS Parameters

| Compound | Structure Note | MW (Da) | Precursor Ion | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Moxonidine | Parent Drug | 241.68 | 242.1 | 171.1 | 206.1 | 30 | 22 |

| 4-OH Moxonidine | Metabolite / IS | 257.68 | 258.1 | 240.1 | 171.1 | 32 | 20 |

| Clonidine | Alt. Analyte | 230.09 | 230.1 | 213.1 | 44.0 | 35 | 25 |

Note: The transition 258.1

Experimental Protocol: Method Development

Chromatographic Separation Strategy

Both Moxonidine and 4-OH Moxonidine are polar. Standard C18 columns often yield poor retention (eluting in the void volume), leading to significant ion suppression.

Recommended Column: Phenyl-Hexyl or Hydrophilic Interaction Liquid Chromatography (HILIC).

Why? The Phenyl-Hexyl phase provides

Gradient Conditions (Phenyl-Hexyl Column, 100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5)

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min[2]

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold (Trapping) |

| 1.00 | 5 | Begin Gradient |

| 3.50 | 90 | Elution of Analytes |

| 4.50 | 90 | Wash |

| 4.60 | 5 | Re-equilibration |

| 6.00 | 5 | End of Run |

Sample Preparation (Protein Precipitation)

Liquid-Liquid Extraction (LLE) is difficult due to the polarity of 4-OH Moxonidine. Protein Precipitation (PPT) is the most robust method for simultaneous recovery.

-

Aliquot: Transfer 50 µL of sample (Plasma or QC Solution) to a 96-well plate.

-

IS Addition: Add 20 µL of Internal Standard Working Solution.

-

If analyzing Clonidine: Add 4-OH Moxonidine (500 ng/mL).

-

If analyzing Moxonidine (Bioanalysis): Add Moxonidine-d4 (Do NOT use 4-OH Mox).

-

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Vortex: Mix at high speed for 2 minutes.

-

Centrifuge: 4000 rpm for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL supernatant to a clean plate and dilute with 100 µL Mobile Phase A (to improve peak shape).

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process for selecting the correct Internal Standard and the subsequent analytical workflow.

Caption: Decision tree for selecting 4-Hydroxy Moxonidine as an IS. Note the critical error path when analyzing Moxonidine in biological matrices.

Validation Criteria (Self-Validating System)

To ensure the protocol is robust, the following validation parameters must be met. This establishes the "Trustworthiness" of the data.